molecular formula C6H8ClNO B2781472 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride CAS No. 1463934-80-6

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride

Cat. No. B2781472
CAS RN: 1463934-80-6
M. Wt: 145.59
InChI Key: UGKOYSCMKVHANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride is a chemical compound with the molecular formula C6H8ClNO and a molecular weight of 145.59 . It is a product intended for research use only.


Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through various methods. One such method involves the photochemical decomposition of CHF2-pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance . Another method involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride contains a total of 18 bonds. There are 10 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 Pyrrolidine .


Chemical Reactions Analysis

The 3-Azabicyclo[3.1.0]hexane ring system is a conformationally constrained bicyclic isostere for the piperidine motif and displays diverse biological activities . It has been synthesized through various chemical reactions, including intramolecular cyclopropanation, metal-catalyzed oxidative cyclization of 1,6-enynes, and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents .

Mechanism of Action

Target of Action

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives, such as 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride, are often present in molecules capable of acting on various biological targets . These targets include serotonin, noradrenaline, and dopamine reuptake inhibitors . They also include protease inhibitors, which show antiviral properties .

Mode of Action

The exact mode of action of 3-Azabicyclo[31It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . The compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

The biochemical pathways affected by 3-Azabicyclo[31It’s known that 3-abh derivatives can influence various pathways due to their interaction with different biological targets . For instance, they can affect the serotonin, noradrenaline, and dopamine pathways by inhibiting their reuptake .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31It’s known that similar 3-abh derivatives show strong binding to plasma proteins and high human intestinal absorption values .

Result of Action

The molecular and cellular effects of 3-Azabicyclo[31It’s known that 3-abh derivatives can have various effects, such as cytotoxicity, antitumor activity, and antiviral properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31It’s known that the synthesis of 3-abh derivatives can be influenced by various factors, including the presence of an electron-donating group in the aromatic ring .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKOYSCMKVHANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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